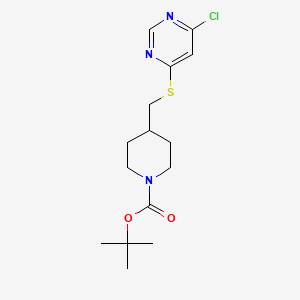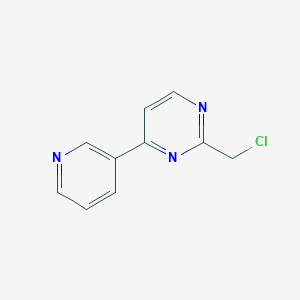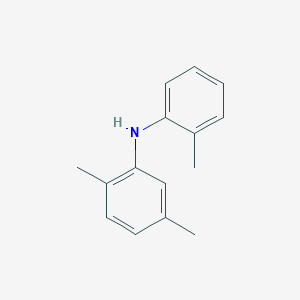
4-(Phenethylamino)tetrahydrofuran-3-ol
Descripción general
Descripción
4-(Phenethylamino)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C12H17NO2 . It is also known as Tetrahydro-4-[(2-phenylethyl)amino]-3-furanol .
Molecular Structure Analysis
The molecular structure of 4-(Phenethylamino)tetrahydrofuran-3-ol consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 207.27 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Phenethylamino)tetrahydrofuran-3-ol include its molecular weight (207.27), molecular formula (C12H17NO2), and its structure . Other specific properties such as density, melting point, and boiling point are not available in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Configuration : The synthesis of various organic compounds, including those related to tetrahydrofuran, often involves intricate processes such as acid-catalyzed dehydration, cyclization, and stereochemical influences. These processes are crucial in determining the configuration and properties of the final compounds (Casy & Parulkar, 1969).
Cyclization Techniques : Various methods have been explored for the cyclization of compounds containing tetrahydrofuran. For example, vinylsilanes undergo acid-catalyzed cyclization to produce tetrahydrofurans, showcasing the versatility of tetrahydrofuran derivatives in synthesis (Miura et al., 2000).
Structural Investigations : Detailed structural investigations, including X-ray crystallography, have been conducted on various derivatives of tetrahydrofuran. These studies provide insights into the molecular arrangement and interactions of these compounds (Khalid et al., 2018).
Applications in Organic Chemistry
Chemical Actinometry : Tetrahydrofuran derivatives have been used in chemical actinometry, a process for measuring the number of photons used in a photochemical reaction. This application demonstrates the utility of these compounds in analytical chemistry (Matsushima et al., 1997).
Oxidative C-H/N-H Cross-Coupling : A catalytic oxidative amination of tetrahydrofuran, mediated by visible light, demonstrates its potential in organic synthesis. This process highlights the role of tetrahydrofuran derivatives in facilitating new chemical transformations (Zhang et al., 2017).
Synthesis of Functionalized Tetrahydrofurans : The stereoselective synthesis of functionalized tetrahydrofurans, a key component in various organic molecules, underscores the importance of tetrahydrofuran derivatives in the synthesis of complex organic structures (Hartung et al., 2003).
Polymer Chemistry
Anionic Polymerization : The study of the anionic polymerization of dialkylaminoisoprenes demonstrates the role of tetrahydrofuran in polymer chemistry. Such research contributes to understanding the mechanisms and applications of polymers in various fields (Petzhold et al., 1995).
Association Behavior of Polymers : Research on the association behavior of linear ω-functionalized polystyrenes in dilute solutions, where tetrahydrofuran is used as a solvent, sheds light on the behavior of polymers in different solvent environments. This is crucial for the development of new polymer materials and their applications (Borlenghi et al., 1995).
Propiedades
IUPAC Name |
4-(2-phenylethylamino)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12-9-15-8-11(12)13-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAJKKGINOTABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734054 | |
| Record name | 4-[(2-Phenylethyl)amino]oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenethylamino)tetrahydrofuran-3-ol | |
CAS RN |
1178658-14-4 | |
| Record name | 4-[(2-Phenylethyl)amino]oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1511525.png)

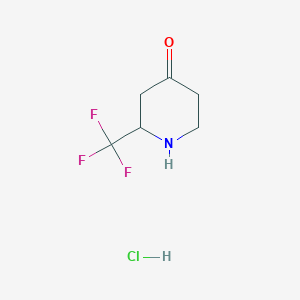
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carbonitrile](/img/structure/B1511532.png)


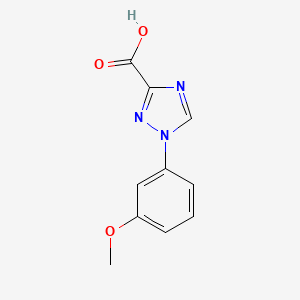

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride](/img/structure/B1511562.png)
